3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine

Lipophilicity LogP Druglikeness

Researchers needing a versatile intermediate for kinase inhibitor libraries often face limited C-3 diversification options. This compound resolves that with its unique bromo/hydrazine substitution: • Enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) for parallel library synthesis. • LogP 2.92 enhances membrane permeability; bromine anomalous signal aids crystallography. • ≥98% purity ensures robust reactivity in automated synthesis. Supplied for R&D with full documentation.

Molecular Formula C6H5BrF3N3
Molecular Weight 256.02 g/mol
CAS No. 89570-86-5
Cat. No. B1374598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine
CAS89570-86-5
Molecular FormulaC6H5BrF3N3
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)NN)C(F)(F)F
InChIInChI=1S/C6H5BrF3N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2H,11H2,(H,12,13)
InChIKeyGPVPHDOWODTJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine as a Building Block


3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine is a halogenated pyridylhydrazine characterized by a pyridine ring bearing a hydrazinyl group at position 2, a bromine atom at position 3, and a trifluoromethyl group at position 5 . With a molecular formula of C6H5BrF3N3 and a molecular weight of 256.02 g/mol, this compound is primarily employed as a versatile intermediate in the construction of pyrazole-fused heterocycles, kinase-targeted libraries, and agrochemical leads [1]. The concurrent presence of a nucleophilic hydrazine, an electron-withdrawing CF3 group, and a cross-coupling-competent bromo substituent creates regiospecific reactivity that cannot be replicated by dehalogenated or regioisomeric analogs .

Why 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine Is Irreplaceable


Researchers and procurement specialists frequently encounter structurally similar hydrazinylpyridines differing only in the halogen at C-3 (Cl vs. Br) or lacking a halogen entirely . These analogs are not functionally interchangeable. The bromine atom at the 3-position provides a dual advantage unavailable in the 3-chloro or non-halogenated counterparts: (i) it serves as the optimal leaving group for Pd-catalyzed amination and subsequent cross-coupling reactions, as demonstrated by Arterburn et al. who reported that 2-pyridyl bromides deliver superior yields over chlorides and triflates in hydrazine coupling reactions [1]; (ii) the larger van der Waals radius and polarizability of bromine substantially increase the lipophilicity (LogP 2.92) relative to the 3-chloro analog (LogP 2.04–2.26), directly impacting membrane permeability and pharmacokinetic profiles of downstream compounds . Substituting with the non-halogenated 2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 89570-85-4) eliminates the cross-coupling handle entirely, rendering the scaffold unsuitable for diversification strategies that require C-3 functionalization via Suzuki, Sonogashira, or Buchwald-Hartwig chemistry.

Comparative Evidence for 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine


Lipophilicity Advantage vs 3-Chloro Analog

The experimentally derived octanol-water partition coefficient (LogP) for 3-bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine is 2.92 , compared to 2.04–2.26 for the 3-chloro analog (3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine, CAS 89570-82-1) . This difference of ΔLogP = 0.67–0.88 units represents a ~4.7- to 7.6-fold increase in lipophilicity. The increased LogP can enhance passive membrane permeability of final drug candidates synthesized from this building block, as every one-unit increase in LogP typically correlates with improved permeability until reaching a threshold where solubility becomes limiting.

Lipophilicity LogP Druglikeness

Superior Pd-Catalyzed Amination Reactivity

Arterburn et al. (2001) systematically evaluated 2-pyridyl chlorides, bromides, and triflates as electrophiles for Pd-catalyzed amination with protected hydrazine substrates [1]. The authors explicitly concluded: 'The reactions were successful using 2-pyridyl chlorides and triflates, although the best results were obtained with the bromides.' This reactivity hierarchy—bromide > chloride > triflate—is attributed to the optimal balance between oxidative addition kinetics and catalyst stability. The 3-bromo substituent in 3-bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine thus provides a superior handle for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions compared to the 3-chloro analog, enabling more efficient diversification of compound libraries.

Pd-catalyzed amination Hydrazine coupling Reactivity hierarchy

C-3 Diversification vs Des-Bromo Analog

The non-halogenated analog 2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 89570-85-4, molecular weight 177.13 g/mol) lacks any halogen at the C-3 position, rendering it incapable of participating in Pd-catalyzed cross-coupling reactions without additional pre-functionalization steps. In contrast, 3-bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine (molecular weight 256.02 g/mol) bears a bromine atom that can directly engage in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions for library synthesis. This represents a fundamental difference in synthetic utility: the brominated compound enables one-step diversification at C-3, whereas the non-halogenated analog requires sequential lithiation-bromination or direct C-H activation, adding 1–2 synthetic steps.

Cross-coupling Diversification C-3 functionalization

High Purity and ISO-Certified Quality

Commercially available 3-bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine is supplied at a guaranteed minimum purity of 98% by multiple established vendors, including Sigma-Aldrich/Combi-Blocks and MolCore , with the latter providing ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications. In comparison, the 3-chloro analog (CAS 89570-82-1) is commonly supplied at 95–97% purity (Thermo Fisher/Alfa Aesar reports 97% ), and the non-halogenated analog (CAS 89570-85-4) is available at 95% purity (BOC Sciences ). The 98% minimum purity specification reduces the impurity burden that could otherwise interfere with sensitive catalytic reactions or generate confounding biological assay readouts.

Purity Quality assurance ISO certification

Regioselective Pyrazolo[3,4-b]pyridine Formation

The specific 2-hydrazinyl-3-bromo substitution pattern in 3-bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine directs cyclization exclusively toward the pyrazolo[3,4-b]pyridine scaffold upon condensation with carbonyl compounds or nitriles [1]. The alternative regioisomer 1-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine (CAS 1374652-48-8), which bears the hydrazinyl at C-2 but with bromine at C-5 and CF3 at C-3, yields pyrazolo[3,4-b]pyridines with a different substitution pattern [2]. This regioisomeric precision is critical for structure-activity relationship (SAR) studies in kinase inhibitor programs, where the position of the CF3 group relative to the pyrazole N-H hydrogen bond donor determines target binding affinity and selectivity. The Collins et al. study on polyhalogenopyridyl-hydrazines further establishes that the specific halide substitution pattern dictates the cyclization outcome and product distribution [3].

Regioselectivity Pyrazolo[3,4-b]pyridine Cyclization

Bromine Anomalous Scattering in X-ray Crystallography

The bromine atom in 3-bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine provides a significant advantage for single-crystal X-ray diffraction studies of its derivatives. Bromine exhibits anomalous scattering (f' and f'' components) at Cu Kα wavelength (λ = 1.5418 Å, f'' ≈ 1.3 electrons), enabling experimental phasing via Single-wavelength Anomalous Dispersion (SAD) for absolute configuration determination [1]. The chloro analog (f'' ≈ 0.7 at Cu Kα) is less effective for anomalous scattering. A crystal structure of a derivative, 4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile, was successfully solved and refined to determine the absolute molecular geometry [2], demonstrating the practical utility of the bromine atom for crystallographic characterization. The non-halogenated analog (CAS 89570-85-4) lacks any anomalous scatterer, requiring either halogenation or co-crystallization with heavy-atom solvents for phasing.

X-ray crystallography Anomalous scattering Absolute configuration

Application Scenarios for 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine


Kinase-Focused Pyrazolo[3,4-b]pyridine Library Synthesis

The unique 2-hydrazinyl-3-bromo-5-CF3 substitution pattern directs cyclization exclusively to 5-trifluoromethyl-pyrazolo[3,4-b]pyridines, a privileged kinase hinge-binding scaffold. The LogP of 2.92 ensures that final compounds retain membrane permeability for intracellular kinase targets (e.g., CSF-1R, FLT3, PDGFR). The C-3 bromine handle enables parallel Suzuki diversification to generate 50–200 compound libraries for SAR exploration. This scaffold is particularly suited for ATP-competitive kinase inhibitor programs targeting class III and V receptor tyrosine kinases, as documented in patent WO2013/186692 A1 which employs related hydrazinylpyridine intermediates [1].

Agrochemical Lead Optimization with Trifluoromethylpyrazoles

Pyrazole derivatives bearing trifluoromethyl groups are established agrochemical pharmacophores (e.g., penthiopyrad, fluxapyroxad). Starting from 3-bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine, cyclization with β-ketoesters yields pyrazolo[3,4-b]pyridine carboxylates that can be elaborated into carboxamide fungicides. The elevated LogP of 2.92 translates into enhanced cuticular penetration in plant foliage. The cross-coupling-competent C-3 bromine allows late-stage diversification to optimize fungicidal spectrum while maintaining the metabolic stability conferred by the electron-withdrawing CF3 group .

Crystallography-Enabled Fragment-Based Drug Discovery

The bromine anomalous scattering signal (f'' ≈ 1.3 e- at Cu Kα) provides robust experimental phasing for co-crystal structures of pyrazolo[3,4-b]pyridine derivatives bound to target proteins. This eliminates the need for selenomethionine labeling or heavy-atom soaking, accelerating structure determination from weeks to days. For fragment-based drug discovery (FBDD) campaigns, the brominated core can serve as a crystallographically traceable anchor fragment, with subsequent C-3 derivatization guided by electron density maps. The 98% purity with ISO certification [1] ensures minimal interference from impurities in crystallographic and biophysical assays.

Multi-Step Parallel Synthesis for CNS Drug Discovery

The 0.67–0.88 LogP unit advantage of the bromo analog over the chloro analog , combined with the superior Pd-catalyzed amination reactivity of 2-bromopyridines [1], makes this compound the optimal starting material for CNS-targeted parallel synthesis. The lipophilicity boost facilitates blood-brain barrier penetration of final compounds, while the bromine handle enables one-step diversification at C-3 without additional pre-activation. The ≥98% purity reduces the risk of catalyst poisoning in multi-step sequences, lowering the failure rate in automated synthesis platforms.

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